molecular formula C11H9NO B1449004 3-Methylisoquinoline-8-carbaldehyde CAS No. 1416714-30-1

3-Methylisoquinoline-8-carbaldehyde

Cat. No. B1449004
M. Wt: 171.19 g/mol
InChI Key: WLUUTZGTOFMSFH-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1416714-30-1 and a molecular weight of 171.2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular formula of 3-Methylisoquinoline-8-carbaldehyde is C11H9NO . The structure includes an isoquinoline ring, which is a benzene ring fused to a pyridine ring, with a methyl group attached to the third carbon and a carbaldehyde group attached to the eighth carbon.


Physical And Chemical Properties Analysis

3-Methylisoquinoline-8-carbaldehyde is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.393 mg/ml .

Scientific Research Applications

Synthesis of Quinoline Derivatives

Recent studies have emphasized the significance of quinoline derivatives, including analogs of 3-Methylisoquinoline-8-carbaldehyde, in the field of organic and medicinal chemistry. These compounds are instrumental in constructing fused or binary quinoline-cored heterocyclic systems, showcasing their versatility in chemical synthesis (Hamama et al., 2018).

Redox Annulations and C–H Functionalization

Amines, including those similar to 3-Methylisoquinoline-8-carbaldehyde, have been utilized in redox-neutral annulations, highlighting the dual C–H bond functionalization. This indicates the compound's potential in advanced chemical transformations and synthesis techniques (Zhu & Seidel, 2017).

Antibacterial and Antioxidant Properties

Derivatives of 3-Methylisoquinoline-8-carbaldehyde have been synthesized and demonstrated significant antibacterial activity against various bacterial strains. Additionally, these compounds have shown moderate antioxidant activity, indicating their potential in pharmacological and therapeutic applications (Zeleke et al., 2020).

Electrochemical and Spectroscopic Characterization

Studies have focused on the synthesis and spectroscopic characterization of quinolinecarbaldehydes, closely related to 3-Methylisoquinoline-8-carbaldehyde. The electrochemical properties of these compounds were investigated, revealing a strong correlation between their chemical structure and electrochemical behavior. This insight could be beneficial in developing new materials and chemical sensors (Wantulok et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methylisoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUUTZGTOFMSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoquinoline-8-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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